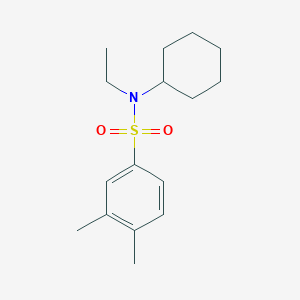
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to bind to the ATP-binding site of kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is its specificity for certain enzymes and receptors, which allows researchers to study these targets in isolation. However, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide may also have off-target effects that can complicate data interpretation. Additionally, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is relatively expensive and may not be readily available in all research settings.
未来方向
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of kinases, which could have therapeutic applications in cancer and other diseases. Other potential directions include the study of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in combination with other drugs or in different disease models, as well as the development of new synthetic methods for producing N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide and related compounds.
合成方法
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized using a variety of methods, including reactions between 5-chloro-2-aminopyridine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials or variations in reaction conditions, but all result in the production of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in relatively high yields.
科学研究应用
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and receptor binding. It has been found to be particularly useful in the study of kinases, which are enzymes that play a key role in many cellular processes.
属性
产品名称 |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-3-5-12(7-10(9)2)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
VUDNVQNMMRGCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
溶解度 |
3.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
